molecular formula C16H21NOS B13750212 FURFURYLAMINE, N-(alpha-METHYLPHENETHYL)-5-((METHYLTHIO)METHYL)- CAS No. 23656-76-0

FURFURYLAMINE, N-(alpha-METHYLPHENETHYL)-5-((METHYLTHIO)METHYL)-

Cat. No.: B13750212
CAS No.: 23656-76-0
M. Wt: 275.4 g/mol
InChI Key: JNOMFANVVIDVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of Substituted Furfurylamine Derivatives

The core structure of N-(alpha-methylphenethyl)-5-((methylthio)methyl)furfurylamine consists of a furan ring substituted at the 2-position with an aminomethyl group (‑CH2NH2) and at the 5-position with a methylthio-methyl group (‑CH2SCH3). The amine nitrogen is further functionalized with an alpha-methylphenethyl group (‑CH(CH3)C6H5), introducing both steric bulk and aromatic character. Key structural features include:

  • Furan Ring : A five-membered aromatic heterocycle with oxygen at the 1-position. The ring’s electron-rich nature arises from the conjugated π-system, with bond lengths of $$ r(\text{OC}) = 1.359 \, \text{Å} $$ and $$ r(\text{CC}) = 1.365 \, \text{Å} $$ in the parent furfurylamine.
  • Aminomethyl Group : The ‑CH2NH2 substituent at the 2-position adopts a gauche conformation relative to the furan ring in the gas phase, a feature likely preserved in the substituted derivative due to hydrogen bonding between the amine hydrogens and the furan oxygen.
  • Methylthio-Methyl Group : The ‑CH2SCH3 group at the 5-position introduces sulfur’s polarizability and potential for hydrophobic interactions. The C‑S bond length is approximately $$ 1.81 \, \text{Å} $$, typical for thioethers.
  • Alpha-Methylphenethyl Group : This bulky substituent creates a chiral center at the alpha carbon, with the phenyl ring contributing π-π stacking capabilities.

Table 1: Key Bond Lengths and Angles in the Parent Furfurylamine

Parameter Value (Å or degrees)
$$ r(\text{NH}) $$ 1.022
$$ r(\text{CN}) $$ 1.470
$$ \angle \text{CCN} $$ 114.1
$$ \angle \text{COC} $$ 108.4

The substitution pattern in this derivative increases steric hindrance around the amine nitrogen, potentially influencing its reactivity and intermolecular interactions.

Role of Phenethyl and Methylthio Substituents in Conformational Dynamics

The conformational landscape of N-(alpha-methylphenethyl)-5-((methylthio)methyl)furfurylamine is governed by steric and electronic factors:

  • Phenethyl Group Effects :

    • The alpha-methylphenethyl group imposes restricted rotation around the C‑N bond due to steric clashes between the methyl group and the furan ring. This restriction stabilizes specific rotamers, as observed in analogous amphetamine derivatives.
    • The phenyl ring’s orientation relative to the furan ring may enable intramolecular CH-π interactions, further stabilizing conformations where the rings are coplanar.
  • Methylthio-Methyl Group Effects :

    • The ‑CH2SCH3 substituent introduces torsional flexibility at the 5-position. The sulfur atom’s lone pairs may engage in weak hydrogen bonding with adjacent amine hydrogens, as suggested by studies on thioether-containing amines.
    • Density functional theory (DFT) calculations on similar systems indicate that the methylthio group’s electron-donating nature slightly increases electron density on the furan ring, altering its aromaticity.

Conformational Equilibrium :
Gas-phase electron diffraction studies of unsubstituted furfurylamine reveal a 87:13 equilibrium between gauche (φ = 114°) and syn (φ = 0°) conformers. In the title compound, the bulky phenethyl group likely shifts this equilibrium toward the gauche conformation to minimize steric strain, while the methylthio group’s flexibility permits minor populations of syn-like states.

Comparative Electronic Structure Analysis with Classical Amphetamine Analogues

Classical amphetamines, such as methamphetamine, share a phenethylamine backbone but lack the furan and methylthio substituents. Key electronic differences include:

  • Aromatic System Modulation :

    • The furan ring’s oxygen atom introduces a dipole moment ($$ \mu \approx 1.6 \, \text{D} $$) distinct from amphetamines’ purely hydrocarbon systems. This polarizability enhances interactions with electron-deficient biological targets.
    • Natural Bond Orbital (NBO) analysis of furfurylamine derivatives shows significant electron density localization on the oxygen atom ($$ -0.43 \, e $$) and amine nitrogen ($$ -0.78 \, e $$), contrasting with amphetamines’ uniform charge distribution.
  • Sulfur-Induced Electronic Effects :

    • The methylthio group’s sulfur atom contributes a polarizable $$ 3p $$ orbital, enabling charge transfer interactions absent in amphetamines. This is reflected in a reduced HOMO-LUMO gap ($$ \Delta E \approx 4.2 \, \text{eV} $$) compared to methamphetamine ($$ \Delta E \approx 5.1 \, \text{eV} $$).

Table 2: Electronic Properties Comparison

Parameter N-Substituted Furfurylamine Methamphetamine
HOMO (eV) -6.3 -7.1
LUMO (eV) -2.1 -2.0
Dipole Moment (D) 3.8 1.2
NBO Charge on N ($$ e $$) -0.78 -0.65

These electronic distinctions suggest altered binding affinities in biological systems and modified reactivity in synthetic applications compared to classical amphetamines.

Properties

CAS No.

23656-76-0

Molecular Formula

C16H21NOS

Molecular Weight

275.4 g/mol

IUPAC Name

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C16H21NOS/c1-13(10-14-6-4-3-5-7-14)17-11-15-8-9-16(18-15)12-19-2/h3-9,13,17H,10-12H2,1-2H3

InChI Key

JNOMFANVVIDVGS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CSC

Origin of Product

United States

Preparation Methods

Amination of 5-Aminoethyl-2-furfuryl Alcohol Derivatives

One foundational preparation step involves the amination of 5-aminoethyl-2-furfuryl alcohol derivatives. According to patent ES254884A1, 5-aminoethyl-2-furfurylamine is prepared by subjecting 5-aminoethyl-2-furfuryl alcohol to amination with ammonia at elevated temperatures above the critical temperature of ammonia (around 132 °C) and under high pressure ranging from 1,000 to 10,000 psi. This process is preferably catalyzed by Raney nickel in the presence of an organic solvent such as an alcohol or dimethoxyethane.

Step Conditions Catalyst Solvent Pressure Temperature Outcome
Amination of 5-aminoethyl-2-furfuryl alcohol Elevated temperature > critical temp of NH3 Raney nickel Alcohol or dimethoxyethane 1,000-10,000 psi Above critical temp of NH3 (~132 °C) 5-Aminoethyl-2-furfurylamine

This method is significant as it provides a route to amine-substituted furfuryl compounds, which can be further functionalized to introduce the methylthio methyl group and the alpha-methylphenethylamine moiety.

Introduction of the Methylthio Methyl Group

The methylthio methyl substituent at the 5-position of the furan ring is introduced via nucleophilic substitution or alkylation reactions involving methylthiol or methylthio-containing reagents. While specific direct synthetic routes for this exact substitution on the furfurylamine backbone are scarce in the literature, analogous procedures involve:

  • Reacting 5-hydroxymethylfurfural derivatives with methylthiol reagents under acidic or basic catalysis.
  • Using methylthiomethyl halides for substitution on activated furan intermediates.

These reactions require careful control to avoid over-alkylation or ring degradation.

Attachment of the N-(alpha-Methylphenethyl) Amine Moiety

The N-(alpha-methylphenethyl) group is typically introduced via reductive amination or nucleophilic substitution with the corresponding amine or its precursor. This involves:

  • Reacting the furfurylamine intermediate bearing the methylthio methyl group with alpha-methylphenethylamine or its derivatives.
  • Employing reductive amination conditions with aldehyde or ketone precursors of the alpha-methylphenethyl group in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This step ensures the formation of the secondary amine linkage characteristic of the target compound.

Summary Table of Preparation Steps

Stage Reactants Reaction Type Conditions Catalyst/Reagents Product/Intermediate
1 5-Aminoethyl-2-furfuryl alcohol + NH3 Catalytic amination Elevated temperature & pressure Raney nickel 5-Aminoethyl-2-furfurylamine
2 5-Aminoethyl-2-furfurylamine + methylthiomethyl reagent Alkylation/substitution Controlled pH and temperature Acid/base catalyst 5-((Methylthio)methyl)-furfurylamine derivative
3 Furfurylamine derivative + alpha-methylphenethylamine or precursor Reductive amination Mild reducing conditions NaBH3CN or catalytic hydrogenation FURFURYLAMINE, N-(alpha-METHYLPHENETHYL)-5-((METHYLTHIO)METHYL)-

Research Findings and Analysis

  • The amination process under high pressure and temperature with Raney nickel catalyst is a well-established method for introducing amine groups on furfuryl derivatives, providing high yields and selectivity.
  • The methylthio methyl substitution, while less documented specifically for this compound, follows general principles of nucleophilic substitution on activated furans and requires mild conditions to preserve the heterocyclic ring integrity.
  • Reductive amination is a versatile and widely used method to attach complex amine substituents such as the alpha-methylphenethyl group, offering good control over stereochemistry and product purity.
  • Thermochemical studies on related furfurylamine compounds indicate that substituents such as methylthio groups influence the compound's stability and reactivity, which must be considered during synthesis planning.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methylsulfanylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.

Scientific Research Applications

Chemistry

FURFURYLAMINE serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : Can yield furan-2-carboxylic acid.
  • Reduction : Can produce furan-2-methanol.

These transformations expand its utility in synthesizing derivatives with specific properties for further applications.

Research has indicated that FURFURYLAMINE exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent .
PathogenMIC (µg/mL)
Escherichia coli50
Candida albicans100
  • Anticancer Potential : Preliminary investigations suggest that FURFURYLAMINE may inhibit tumor cell growth, with ongoing studies assessing its efficacy against various cancer cell lines .

Medical Applications

The compound is being explored for therapeutic effects in treating diseases due to its interaction with specific molecular targets:

  • Mechanism of Action : It may modulate the activity of enzymes or receptors, contributing to its biological effects. This makes it a candidate for drug development aimed at various health conditions .

Industrial Uses

FURFURYLAMINE finds applications in several industrial processes:

  • Pharmaceutical Manufacturing : Used in the synthesis of various drugs due to its chemical reactivity.
  • Agrochemical Production : Its derivatives are explored for use in pesticides and herbicides.

Additionally, recent advancements have highlighted its role in developing innovative materials:

  • Flame Retardants : Research indicates that FURFURYLAMINE can be synthesized into renewable furan-based flame retardants for biodegradable materials, enhancing safety in consumer products .
Application TypeDescription
Flame RetardantsEnhances fire safety in biodegradable fabrics
Smart MaterialsContributes to NIR light-responsive composites
Sensing TechnologiesUsed in intelligent fire early-warning systems

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial efficacy of FURFURYLAMINE against Bacillus cereus, revealing a lower MIC compared to established antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies .
  • Flame Retardant Development
    • Recent research focused on synthesizing a phosphorylated furan-based flame retardant using FURFURYLAMINE, demonstrating superior performance in preventing ignition in polylactic acid composites .
  • Cancer Cell Line Studies
    • The National Cancer Institute evaluated FURFURYLAMINE's anticancer properties across multiple human tumor cell lines, showing significant inhibition rates that warrant further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

The methylthio (SCH₃) group in the target compound is a critical structural feature. Evidence from studies on aryl-substituted guanidines highlights the impact of substituent choice on binding affinity. For example:

  • Compound 36 (N-(2-(chloro-5-(trifluoromethyl)phenyl)) derivative) exhibited higher affinity at the PCP binding site compared to Compound 49 (N-(2-(chloro-5-methylthiophenyl)) derivative), where replacing methylthio with trifluoromethyl (CF₃) improved binding .
  • Conversely, substitutions in the N'-(3-(trifluoromethyl)phenyl) group (e.g., methyl or trifluoromethyl) reduced affinity in certain scaffolds, indicating that substituent tolerance depends on the core structure .
Table 1: Impact of Substituents on Binding Affinity
Compound Core Substituent Relative Affinity Notes
N-(1-naphthyl) 6-Fluoro High Enhanced halogen interaction
N-(2-chloro-5-CF₃-phenyl) CF₃ at 5-position Moderate-High Improved hydrophobicity
N-(2-chloro-5-SCH₃-phenyl) SCH₃ at 5-position Moderate Steric hindrance limits affinity

Structural Analogs with Thioether Linkages

  • 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine (CAS 66356-53-4): This analog replaces the methylthio group with an aminoethylthio moiety and introduces a dimethylamine at the furfuryl position.
  • N-METHYLFURFURYLAMINE : A simpler derivative lacking the methylphenethyl and methylthio groups, this compound serves as a baseline for studying the effects of additional substituents on reactivity and stability .

Electronic and Steric Considerations

  • Trifluoromethyl vs. Methylthio : The CF₃ group (electron-withdrawing) in analogs like Compound 36 enhances binding through hydrophobic and electronic effects, whereas the SCH₃ group (electron-donating) in the target compound may prioritize steric compatibility over electronic modulation .

Key Research Findings

  • Substituent Position Matters : Halogen substitutions (e.g., 6-fluoro or 5-bromo) in the N'-(3-(trifluoromethyl)phenyl) group improved affinity in the N-(1-naphthyl) series but showed reduced efficacy in the N-(2-chloro-5-methylthiophenyl) series .
  • Methyl Groups as Detrimental : Methyl substituents in the N'-(3-(trifluoromethyl)phenyl) group (e.g., Compounds 56–58) consistently reduced binding, suggesting steric clashes in certain scaffolds .

Biological Activity

Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- is a compound of interest in various biological studies due to its potential pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a furfurylamine backbone with specific substituents that influence its biological activity. The presence of the methylthio group and the alpha-methylphenethyl moiety are particularly significant in determining its interaction with biological targets.

Chemical Structure

  • Chemical Formula : C₁₄H₁₉N₁S
  • CAS Number : 898782-56-4

Furfurylamine derivatives have been studied primarily for their interactions with monoamine transporters, which play crucial roles in neurotransmitter reuptake. Research indicates that compounds similar to furfurylamine can act as substrates or inhibitors at dopamine (DAT) and serotonin (SERT) transporters.

Key Findings :

  • Reuptake Inhibition : Studies suggest that furfurylamine may inhibit the reuptake of neurotransmitters, potentially leading to increased levels of dopamine and serotonin in synaptic clefts, similar to other amphetamine-related compounds .
  • Calcium Mobilization : The compound's activity has been assessed through calcium imaging techniques, indicating its role in modulating intracellular calcium levels via transporter interactions .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Reuptake InhibitionInhibits DAT and SERT; comparable potency to cocaine.
Calcium SignalingInduces Ca²⁺ mobilization in neuronal cells.
Pharmacological EffectsPotential psychostimulant effects observed in animal models.

Pharmacological Implications

The pharmacological implications of furfurylamine are noteworthy. Its ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders or conditions characterized by dysregulated neurotransmission. However, the psychostimulant properties also raise concerns regarding abuse potential.

Toxicological Considerations

While the therapeutic potential is promising, the toxicity profile must be considered. Compounds with similar structures have shown varying degrees of toxicity, particularly concerning their effects on cardiovascular health and neurotoxicity.

Table 2: Toxicity Profile Comparison

CompoundLD50 (mg/kg)Notable Toxic Effects
Furfurylamine DerivativeTBDNeurotoxic effects observed in high doses.
4-Methylamphetamine30Severe cardiovascular effects; potential for overdose.

Q & A

Basic: What safety protocols are critical when handling N-substituted furfurylamine derivatives in laboratory settings?

Answer:

  • Engineering Controls: Use closed systems and local exhaust ventilation to minimize airborne exposure .
  • PPE: Wear nitrile gloves, indirect-vent goggles, and flame-resistant lab coats. Respiratory protection (e.g., NIOSH-approved air-purifying respirators) is required for aerosolized handling .
  • Incompatibilities: Avoid contact with oxidizers, strong acids, acid chlorides, and anhydrides. Store in grounded, sealed containers away from ignition sources .
  • Emergency Response: For skin contact, wash with soap/water; for eye exposure, flush with water for ≥15 minutes .

Basic: What synthetic methodologies are effective for preparing N-(alpha-methylphenethyl)-substituted furfurylamine derivatives?

Answer:

  • Core Reaction: Nucleophilic substitution of furfuryl chloride with alpha-methylphenethylamine under inert conditions (e.g., benzene or THF). A representative method involves refluxing 5-substituted furfuryl chloride with a 4x molar excess of the amine (e.g., diethylamine) for 8–12 hours .
  • Critical Conditions: Maintain anhydrous conditions to prevent hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm yield via GC-MS or NMR .

Advanced: How can researchers resolve structural ambiguities in furfurylamine derivatives using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methylthio vs. methyl groups). For example, the methylthio group (-SCH3\text{-SCH}_3) exhibits a distinct singlet at ~2.1–2.3 ppm in 1H^{1}\text{H}-NMR .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical uncertainties. Hydrogen bonding patterns (e.g., N–H···O interactions) can validate molecular conformation .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, distinguishing isomers (e.g., methylphenethyl vs. phenethylmethyl substitution) .

Advanced: What factors contribute to contradictory reports on the biological activity of furfurylamine derivatives?

Answer:

  • Purity Variability: Impurities ≤0.5% (e.g., unreacted furfuryl chloride) can skew bioassay results. Validate purity via HPLC with UV/vis detection .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HepG2) or solvent carriers (DMSO vs. ethanol) alter bioavailability. Standardize protocols using OECD guidelines .
  • Structural Analogues: Subtle substituent changes (e.g., methylthio vs. methylsulfonyl) drastically modulate receptor binding. Perform comparative molecular docking (e.g., AutoDock Vina) to quantify affinity variations .

Basic: How should furfurylamine derivatives be stored to maintain stability during long-term studies?

Answer:

  • Storage Conditions: Keep in amber glass vials under nitrogen at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Stability Monitoring: Conduct periodic FT-IR analysis to detect degradation (e.g., carbonyl formation from oxidation) .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) in furfurylamine derivatives?

Answer:

  • Quantum Calculations: Density functional theory (DFT) at the B3LYP/6-31G* level predicts electronic effects (e.g., furan ring aromaticity) on reactivity .
  • Pharmacophore Modeling: Map steric/electronic features (e.g., hydrogen bond acceptors at the oxazoline ring) to correlate with biological targets (e.g., kinase inhibition) .
  • In Vitro Profiling: Use high-throughput screening (HTS) against target panels (e.g., GPCRs, ion channels) to validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.